Home > Products > Screening Compounds P3821 > 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 537678-46-9

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Catalog Number: EVT-2960225
CAS Number: 537678-46-9
Molecular Formula: C20H20FN3O4
Molecular Weight: 385.395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can potentially be achieved through variations of the Biginelli reaction. This reaction typically involves a one-pot condensation of an aromatic aldehyde, urea (or thiourea), and a β-ketoester under acidic conditions [, , , , , , , , ].

Applications
  • Antimicrobial activity: Several DHPM derivatives have shown promising antimicrobial activity against a wide range of bacterial and fungal strains [, , , , , ].
  • Anticancer activity: Some DHPMs have been reported to exhibit anticancer properties by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation [, , , ].
  • Anti-inflammatory activity: Several studies have demonstrated the potential of DHPM derivatives as anti-inflammatory agents, targeting different inflammatory mediators and pathways [, , ].

N-(4-Fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides

    Compound Description: This group of compounds shares a common scaffold with the main compound, with variations in the substituent at the 4th position of the phenyl ring attached to the tetrahydropyrimidine core. These compounds were synthesized and evaluated for their inhibitory activity against HIV-1 integrase (IN) . The most potent compound (13e) in this series exhibited an IC50 value of 0.65 μM against the strand transfer reaction in an isolated enzyme assay .

Methyl 4-(4-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound differs from the target compound in the substitution at the 1st and 4th positions of the tetrahydropyrimidine ring. Instead of the 3,4-dimethoxyphenyl and 4-fluorophenyl carboxamide present in the target structure, this compound has a methyl ester at the 5th position and a 4-fluorophenyl group at the 4th position. This compound was investigated for its solvatomorphism, demonstrating the ability to form different crystal structures depending on the solvent used during crystallization .

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

    Compound Description: These derivatives, synthesized using the Biginelli reaction, feature a 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide core structure, similar to the target compound. The key difference lies in the substitution at the nitrogen atom of the carboxamide group, where these derivatives possess a 4-(piperidin-1-yl)phenyl moiety instead of the 4-fluorophenyl group found in the target compound. These compounds were evaluated for their antimicrobial, antifungal, and antimalarial activities .

N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

    Compound Description: These are analogs of the target compound that contain a thiourea moiety (2-thioxo) instead of the urea moiety (2-oxo) in the tetrahydropyrimidine ring system. Further structural variations include a 4-(1H-indol-3-yl) substitution at the 4th position and an N-(3-chloro-2-oxo-4-phenylazetidin-1-yl) group at the 5th position. These compounds were tested for antibacterial and antifungal activities .

    Compound Description: This series features variations at the 4th position of the tetrahydropyrimidine ring (2- or 4-substituted phenyl) and an ethyl ester group at the 5th position. They were synthesized using an ultrasound-assisted Vilsmeier-Haack reaction and evaluated for their antiplatelet and anticardiac activities .

n-Butyl 4-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound closely resembles the target compound, with the main differences being the presence of a thiourea moiety (2-thioxo) instead of a urea (2-oxo) group and an n-butyl ester at the 5th position instead of the 4-fluorophenyl carboxamide. This compound was synthesized using Biginelli condensation and further processed into nanoparticles for characterization and analysis of its physicochemical properties .

N-(5-Oxo-2-phenylimidazolidin-1-yl)-4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    Compound Description: This compound features a dihydropyrimidinone scaffold with a 3,4-dihydroxyphenyl substituent at the 4th position. It also bears a unique N-(5-oxo-2-phenylimidazolidin-1-yl) group at the 5th position, distinguishing it from the target compound. This compound was synthesized and characterized for its antioxidant and anticancer properties .

5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Derivatives

    Compound Description: This series of compounds incorporates a dihydropyrimidine moiety as part of a larger fused heterocyclic system. These compounds were designed and synthesized for their potential antioxidant activity .

Pyrimidine-Thiazolidinone Hybrids

    Compound Description: This group comprises compounds where a pyrimidine ring is linked to a thiazolidinone ring. Specifically, (Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and (Z)-N-(5-(4-(diethylamino)benzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibited potent anticancer activity against the HeLa cervical cancer cell line .

    Compound Description: These are complex multi-ring systems incorporating a dihydropyrimidine core. The derivatives include various alkoxyphthalimide substituents and were tested for their antibacterial activity .

4-(8-Hydroxyquinolin-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (PYAHQ)

    Compound Description: PYAHQ incorporates a tetrahydropyrimidine moiety within its structure and is characterized by the presence of an 8-hydroxyquinoline substituent, contrasting with the 3,4-dimethoxyphenyl group in the target compound. PYAHQ and its metal chelates have been investigated for their antifungal activity .

Properties

CAS Number

537678-46-9

Product Name

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C20H20FN3O4

Molecular Weight

385.395

InChI

InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(26)22-11)12-4-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)

InChI Key

PTBBPGMZKXDMOF-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.